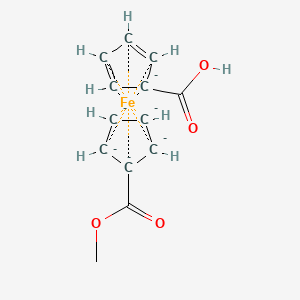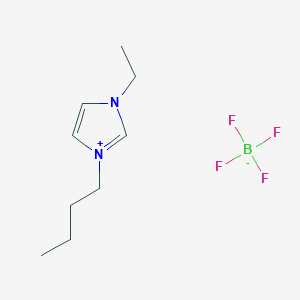
6-Bromo-4,7-dichloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,7-dichloroquinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 . It is a solid substance and is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research. One study discusses the synthesis of quinazolinone derivatives, which are prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C8H3BrCl2N2 . The InChI code for this compound is 1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H .Applications De Recherche Scientifique
Synthesis Techniques : A study described an efficient process for synthesizing a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, which crystallizes in the triclinic system. This compound was synthesized from available chemicals and its crystal structure was analyzed using Hirshfeld surfaces and fingerprint plots. Electrostatic surface potential was also generated using density functional theory (Ouerghi et al., 2021).
Molecular Interactions and Crystal Structure : Another paper explored the synthesis of 2,4-dichloroquinolines and 2,4-dichloroquinazolines from specific anilines and nitriles, applying the synthesis to 4,6-dichloropyrazolo[3,4-d]pyrimidine. This research provided insights into the mechanism of these reactions (Lee et al., 2006).
Chemical Preparation and Optimization : Another study focused on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. This research involved exploring synthetic steps and optimizing conditions for preparing this compound, which is important for work on infectious diseases (Wlodarczyk et al., 2011).
Antibacterial Evaluation : A research paper detailed the synthesis and antibacterial evaluation of 6-bromoquinazolinone derivatives. These compounds were assessed for their antibacterial properties, highlighting the potential pharmacological significance of these derivatives (Rajveer et al., 2010).
Biological Activity Studies : A study investigated the biological activities of substituted 4-anilinoquinazolines, including derivatives with bromo groups. These compounds were tested for cytotoxic effects, genotoxicity, and antiprotease effects, and their impact on the actin cytoskeleton in tumor cells was examined (Jantová et al., 2001).
Safety and Hazards
6-Bromo-4,7-dichloroquinazoline is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-bromo-4,7-dichloroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUZYQQFPBBHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)
![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)






![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)